



# Application Note: The Role of Gelucire® 50/13 in Pediatric Oral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Gelucire 50-13 |           |
| Cat. No.:            | B571684        | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction Developing oral drug formulations for pediatric patients presents unique challenges, including taste sensitivity, difficulty swallowing solid dosage forms, and the need for flexible, weight-based dosing.[1] Many active pharmaceutical ingredients (APIs) are poorly water-soluble, leading to low bioavailability, which further complicates the development of effective pediatric medicines. Gelucire® 50/13 (Stearoyl polyoxyl-32 glycerides), a non-ionic, water-dispersible surfactant, has emerged as a versatile excipient to address these challenges. [2][3] Its utility lies in its dual functions as a solubility and bioavailability enhancer and a tastemasking agent, facilitated by its favorable physicochemical properties.[4][5]

Gelucire® 50/13 is a semi-solid, waxy material composed of a mixture of mono-, di-, and triglycerides with polyethylene glycol (PEG) esters of fatty acids.[5] The "50" in its name refers to its approximate melting point in degrees Celsius, and the "13" indicates its Hydrophilic-Lipophilic Balance (HLB) value.[4] This specific melting point makes it ideal for solvent-free melt-based manufacturing processes like melt granulation and hot-melt extrusion (HME), which are highly efficient and suitable for producing pediatric-friendly dosage forms such as granules, multiparticulates, and mini-tablets.[1][2][4]

## **Key Applications in Pediatric Formulations**

• Solubility and Bioavailability Enhancement: A primary application of Gelucire® 50/13 is in formulating poorly soluble drugs (BCS Class II).[6] Its surfactant properties improve the wettability and solubilization of APIs.[4] Upon contact with aqueous fluids, it self-emulsifies to



form fine dispersions or microemulsions (SMEDDS - Self-Microemulsifying Drug Delivery Systems), which can significantly enhance drug absorption and oral bioavailability.[2][4] This mechanism is crucial for ensuring effective and consistent drug exposure in pediatric populations.

- Taste Masking: The bitter taste of many APIs is a major barrier to medication adherence in children.[7][8] Gelucire® 50/13 can be used in melt-based processes to encapsulate drug particles.[7] During melt granulation or extrusion, the molten Gelucire® coats the API, and upon cooling, it solidifies, creating a physical barrier that prevents the drug from dissolving in the mouth and interacting with taste receptors.[1] This lipid-based coating is an effective taste-masking strategy.[7][9]
- Development of Age-Appropriate Dosage Forms: Pediatric formulations require flexible dosing. Gelucire® 50/13 facilitates the production of multiparticulates and mini-tablets.[1]
   These smaller forms are easier for children to swallow and can be administered in sachets or capsules, allowing for precise, weight-adjusted dosing.[1] Melt granulation with Gelucire® 50/13 produces granules with good flowability, suitable for direct filling or compression into mini-tablets.[10]

## **Quantitative Data on Formulation Enhancement**

The following tables summarize the quantitative improvements observed when formulating various APIs with Gelucire® 50/13.

Table 1: Enhancement of Aqueous Solubility



| Active Pharmaceutical Ingredient (API) | Formulation Details                                          | Solubility<br>Improvement                                        | Reference |
|----------------------------------------|--------------------------------------------------------------|------------------------------------------------------------------|-----------|
| Ursolic Acid                           | Solid Dispersion (SD) with Gelucire® 50/13                   | From 75.98 μg/mL<br>(physical mix) to<br>293.43 μg/mL (SD)       | [4]       |
| Canagliflozin                          | SD via fusion method<br>(1:7 drug-to-carrier<br>ratio)       | 12- to 25-fold increase<br>vs. pure drug                         | [11][12]  |
| Itraconazole                           | Self-emulsifying<br>micelles (SEMCs) with<br>Gelucire® 50/13 | Significant increase,<br>though less than with<br>Gelucire 44/14 | [13]      |
| Praziquantel                           | Microparticles via spray congealing                          | Significant enhancement in dissolution rate                      | [14]      |

Table 2: Improvement in Dissolution Rate and Bioavailability



| Active Pharmaceutical Ingredient (API) | Formulation Details                                          | Key Finding(s)                                                                       | Reference |
|----------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------------------|-----------|
| Everolimus                             | SD via melt<br>granulation (1:5:10<br>drug:Gelucire:MCC)     | Markedly higher and faster dissolution than the commercial product                   | [12][15]  |
| Cilnidipine                            | SD via melting<br>method (1:3 drug-to-<br>carrier ratio)     | 93% drug release in<br>15 minutes                                                    | [6]       |
| Carbamazepine                          | SD via hot-melt<br>extrusion (1:9 drug-to-<br>carrier ratio) | ~3-fold higher solubility and significantly enhanced dissolution                     | [16]      |
| Racecadotril                           | Surface Solid<br>Dispersion (SSD)                            | 99.8% release in 15<br>min vs. 11.9% for pure<br>drug; 1.75-fold<br>increase in Cmax | [17]      |
| Atorvastatin                           | Binary system in hard gelatin capsules                       | Cmax increased to<br>1312 ng/mL vs. 527<br>ng/mL for free drug                       | [18]      |
| Canagliflozin                          | SD via fusion method<br>(1:7 ratio)                          | AUC increased to 52,217 μg·h/mL vs. 23,440 μg·h/mL for pure drug                     | [11]      |

## **Experimental Protocols**

## Protocol 1: Preparation of Taste-Masked Granules via Melt Granulation

This protocol describes a common method for producing solid dispersions or taste-masked granules using a high-shear mixer.



#### Materials & Equipment:

- Active Pharmaceutical Ingredient (API)
- Gelucire® 50/13 (pellets)
- Optional: Filler/Adsorbent (e.g., Microcrystalline Cellulose, MCC)
- High-shear mixer with a jacketed bowl for temperature control
- Sieves for particle size classification

#### Methodology:

- Pre-blending: Accurately weigh the API, Gelucire® 50/13, and any other excipients (e.g., MCC). Place the powders into the jacketed bowl of the high-shear mixer.
- Dry Mixing: Mix the components at a low impeller speed (e.g., 250 rpm) for 5-10 minutes to ensure a homogenous blend.[19]
- Heating and Granulation:
  - Begin heating the jacketed bowl to a temperature approximately 10-15°C above the melting point of Gelucire® 50/13 (i.e., ~60-65°C).[15]
  - As the Gelucire® begins to melt, it will act as a binder. Increase the impeller speed to facilitate the formation of granules.[19]
  - Continue mixing with heating for 5-10 minutes until granules of the desired size and consistency are formed. The molten Gelucire® will coat and agglomerate the API particles.
- Cooling and Solidification: Turn off the heat and allow the granules to cool while mixing at a low speed. The granules can also be spread onto trays and cooled to room temperature.
- Sizing: Pass the cooled granules through a series of sieves to obtain a uniform particle size distribution suitable for downstream processing (e.g., filling into sachets or capsules).

## **Protocol 2: Formulation via Hot-Melt Extrusion (HME)**



HME is a continuous manufacturing process ideal for creating amorphous solid dispersions, which enhances solubility and can also be used for taste masking.

#### Materials & Equipment:

- Active Pharmaceutical Ingredient (API)
- Gelucire® 50/13 (pellets)
- Pharmaceutical-grade twin-screw extruder
- Volumetric or gravimetric feeder
- Downstream cooling and pelletizing/milling equipment

#### Methodology:

- Material Preparation: Ensure the API and Gelucire® 50/13 are dry and free-flowing. A
  physical pre-blend of the components is typically prepared.
- Extruder Setup:
  - Set the temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the Gelucire® 50/13 and ensure the API is dissolved or uniformly dispersed in the molten matrix (e.g., zones ranging from 70°C to 130°C).
  - Set the screw speed (e.g., 50-150 rpm). The screw design, speed, and temperature profile are critical parameters that must be optimized.[20]
- Extrusion:
  - Feed the physical blend into the extruder at a constant, controlled rate.
  - The rotating screws will convey, mix, and melt the material, applying both heat and shear to form a homogenous molten mass.[21]
  - The molten extrudate is forced through a die to form a continuous strand or film.



- Downstream Processing:
  - The extrudate is cooled, typically on a conveyor belt.
  - The solidified strand is then pelletized or milled to the desired particle size.
- Characterization: The resulting granules or pellets should be characterized for drug content, solid-state properties (using DSC and XRD to confirm amorphous dispersion), and dissolution performance.[16]

## **Visualizations**





Click to download full resolution via product page





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Gelucire® 50/13 · Gattefossé [gattefosse.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Gelucire 50-13 (121548-05-8) for sale [vulcanchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Self-emulsifying micelles as a drug nanocarrier system for itraconazole oral bioavailability enhancement; in vitro and in vivo assessment PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 16. scielo.br [scielo.br]
- 17. brieflands.com [brieflands.com]
- 18. researchgate.net [researchgate.net]
- 19. sites.ualberta.ca [sites.ualberta.ca]



- 20. Oral Controlled Drug Delivery by Hot-Melt Extrusion Technology: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: The Role of Gelucire® 50/13 in Pediatric Oral Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571684#application-of-gelucire-50-13-in-pediatric-oral-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com